molecular formula C23H22N2O5S B3617641 N-(3-acetylphenyl)-2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide

N-(3-acetylphenyl)-2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide

Cat. No. B3617641
M. Wt: 438.5 g/mol
InChI Key: YFCZJWPKVJMLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-acetylphenyl)-2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a sulfonyl group (-SO2-), and a phenoxy group (-O-C6H5). These functional groups suggest that this compound may have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the amide group, the sulfonyl group, and the phenoxy group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of these groups would likely result in a highly polar molecule, which could have implications for its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The sulfonyl group could potentially be reduced to a sulfide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility in water would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if this compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, investigating its mechanism of action, and optimizing its synthesis process .

properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(benzylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-17(26)19-8-5-9-20(14-19)25-23(27)16-30-21-10-12-22(13-11-21)31(28,29)24-15-18-6-3-2-4-7-18/h2-14,24H,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZJWPKVJMLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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